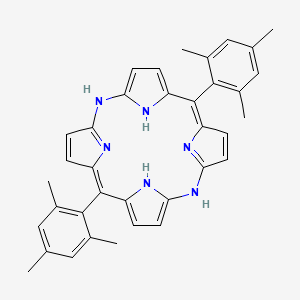

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

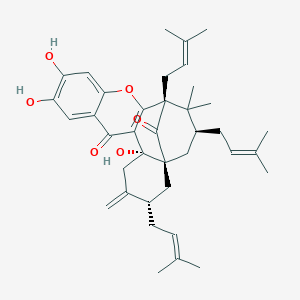

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine is a synthetic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to the porphyrin core. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Méthodes De Préparation

The synthesis of 10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction between 5-(2,4,6-trimethylphenyl)dipyrromethane and tetraphenylbenzenecarboxaldehyde . The reaction yields the desired porphyrin compound, which can be further purified using chromatographic techniques.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand compared to other porphyrins. the synthetic route mentioned above can be scaled up for larger production if necessary.

Analyse Des Réactions Chimiques

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced porphyrin species.

Substitution: The compound can undergo substitution reactions, particularly at the meso positions, using reagents such as halogens or organometallic compounds.

Applications De Recherche Scientifique

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine has several scientific research applications:

Chemistry: The compound is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide to carbon monoxide. Its unique structure allows it to facilitate these reactions efficiently.

Biology: In biological research, the compound is studied for its potential role in mimicking natural porphyrins, such as heme and chlorophyll. This makes it useful in understanding biological processes and developing biomimetic systems.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the field of photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy.

Industry: In industrial applications, the compound is used in the development of dye-sensitized solar cells and other optoelectronic devices

Mécanisme D'action

The mechanism of action of 10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound acts as an electron transfer mediator, facilitating the transfer of electrons between reactants. This is particularly evident in its role in the reduction of carbon dioxide, where it helps stabilize reaction intermediates and enhance the overall reaction rate .

In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. This process involves the absorption of light by the porphyrin core, followed by energy transfer to molecular oxygen, resulting in the formation of singlet oxygen and other reactive species that can damage cellular components .

Comparaison Avec Des Composés Similaires

10,20-Bis(2,4,6-trimethylphenyl)-21H,23H-5,15-diazaporphine can be compared to other porphyrin derivatives, such as 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin and 5,15-bis(2,4,6-trimethylphenyl)-10,20-bis(2,6-dibromophenyl)-21H,23H-porphyrin . These compounds share similar structural features but differ in their substituents and overall reactivity.

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin: This compound has four 2,4,6-trimethylphenyl groups attached to the porphyrin core, making it more sterically hindered and less reactive in certain chemical reactions.

5,15-Bis(2,4,6-trimethylphenyl)-10,20-bis(2,6-dibromophenyl)-21H,23H-porphyrin: The presence of bromine atoms in this compound enhances its reactivity towards nucleophilic substitution reactions, making it useful in the synthesis of various porphyrin derivatives.

Propriétés

Formule moléculaire |

C36H34N6 |

|---|---|

Poids moléculaire |

550.7 g/mol |

Nom IUPAC |

7,17-bis(2,4,6-trimethylphenyl)-2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene |

InChI |

InChI=1S/C36H34N6/c1-19-15-21(3)33(22(4)16-19)35-25-7-11-29(37-25)41-31-13-9-27(39-31)36(34-23(5)17-20(2)18-24(34)6)28-10-14-32(40-28)42-30-12-8-26(35)38-30/h7-18H,1-6H3,(H2,37,39,41)(H2,38,40,42) |

Clé InChI |

QKTFPLSXASIKER-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=N3)NC4=CC=C(N4)C(=C5C=CC(=N5)NC6=CC=C2N6)C7=C(C=C(C=C7C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)

![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)